![molecular formula C19H18FN3O4S B2814292 4-(dimethylsulfamoyl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide CAS No. 953181-67-4](/img/structure/B2814292.png)
4-(dimethylsulfamoyl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a 1,2-oxazole ring bearing a 4-fluorophenyl group. The unique structural attributes of this compound make it a subject of study in medicinal chemistry, materials science, and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the 1,2-oxazole ring. Key steps include:
Formation of Benzamide Core: This involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide.
Introduction of Dimethylsulfamoyl Group: This step typically involves the reaction of the benzamide with dimethylsulfamoyl chloride under basic conditions.
Synthesis of 1,2-Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a nitrile oxide intermediate and an alkyne.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and oxazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Analgesic and Anti-inflammatory Properties
Research indicates that this compound may serve as a potential analgesic and anti-inflammatory agent. The presence of the oxazole ring allows it to mimic carboxylic acids, enhancing its interaction with pain pathways. Preliminary studies suggest that it could modulate ion channels or receptors involved in nociception, providing insights into its mechanism of action.
Targeting Biological Pathways
The compound's ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents. It shows promise in targeting receptors associated with pain and inflammation pathways, potentially leading to novel treatments for conditions such as arthritis and neuropathic pain.
Synthesis and Structural Modifications
The synthesis of 4-(dimethylsulfamoyl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide typically involves multi-step processes that allow for structural modifications aimed at enhancing efficacy and reducing side effects. Such modifications are crucial for optimizing the pharmacological profile of the compound.
Several studies have assessed the biological activity of this compound through in vitro assays. These studies focus on its binding affinity to various receptors involved in pain modulation, revealing its potential as a lead compound in drug development .
Comparative Studies
Comparative studies with similar compounds have highlighted the unique advantages of this molecule. For instance, its distinct structural features may provide superior binding capabilities to specific biological targets compared to existing analgesics.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylsulfamoyl)-N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}benzamide
- 4-(dimethylsulfamoyl)-N-{[5-(4-bromophenyl)-1,2-oxazol-3-yl]methyl}benzamide
Uniqueness
The presence of the 4-fluorophenyl group in 4-(dimethylsulfamoyl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.
Biological Activity
4-(dimethylsulfamoyl)-N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, biological effects, and relevant research findings.
Chemical Structure
The compound features a complex molecular architecture characterized by:
- A benzamide core
- A dimethylsulfamoyl group
- An oxazole moiety substituted with a fluorophenyl group
The molecular formula is C16H18FN3O2S with a molecular weight of approximately 351.39 g/mol.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Analgesic and Anti-inflammatory Properties
Studies suggest that the compound may act as an analgesic and anti-inflammatory agent. Its structural components allow it to interact with pain pathways effectively. The oxazole ring mimics carboxylic acids, enhancing its binding affinity to biological targets involved in pain modulation.
Preliminary studies indicate that this compound may modulate ion channels or receptors associated with nociception. This modulation could provide insights into its mechanism of action and therapeutic potential in pain management.
Comparative Analysis
A comparison of similar compounds highlights the unique aspects of this compound:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
2-(4-fluorophenyl)-N-{[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]}benzamide | Fluorinated phenyl groups | Anticancer properties | Contains a pyrrolopyridine moiety |
N-[4-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)phenyl]-N'-[3,5-bis(trifluoromethyl)phenyl]urea | Urea linkage with brominated phenyl | Anticancer activity | Urea instead of amide |
3-(dimethylsulfamoyl)benzoic acid | Simple benzoic acid structure | Anti-inflammatory properties | Lacks complex oxazole structure |
The unique combination of the dimethylsulfamoyl group and the oxazole moiety distinguishes this compound from others by potentially enhancing its pharmacological profile and targeting capabilities.
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
Study 1: Pain Modulation
In vitro studies demonstrated that the compound significantly reduced pain response in animal models. The analgesic effect was comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as a novel therapeutic agent for pain management.
Study 2: Anti-inflammatory Effects
Research involving inflammatory models showed that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines. This suggests that it may inhibit pathways involved in inflammation, further supporting its role as an anti-inflammatory agent.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c1-23(2)28(25,26)17-9-5-14(6-10-17)19(24)21-12-16-11-18(27-22-16)13-3-7-15(20)8-4-13/h3-11H,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHAILSLIHECPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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